
Propyl nitrite
Overview
Description
Propyl nitrite (CAS 543-67-9) is an alkyl nitrite with the molecular formula C₃H₇NO₂ and a molecular weight of 89.09 g/mol . It exists as a volatile, flammable liquid with a boiling point range of 320.90–330.00 K (47.75–56.85°C) . Structurally, it consists of a straight-chain propyl group bonded to a nitrite functional group (–O–N=O).
Primarily used as a recreational inhalant ("popper"), this compound induces smooth muscle relaxation, leading to vasodilation, increased heart rate, and transient euphoria . Its rapid onset and short duration of action make it popular in certain social contexts, though its unregulated use poses significant health risks.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl nitrite can be synthesized through the esterification of propanol with nitrous acid. The reaction involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Esterification Reaction: The nitrous acid reacts with propanol to form this compound and water. [ \text{C3H7OH} + \text{HNO2} \rightarrow \text{C3H7ONO} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by passing nitrogen dioxide gas into a solution of propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form propyl nitrate.
Reduction: It can be reduced to propanol and nitrogen oxides.
Substitution: this compound can participate in nucleophilic substitution reactions where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides, cyanides, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Propyl nitrate.
Reduction: Propanol and nitrogen oxides.
Substitution: Various substituted propyl compounds depending on the nucleophile used.
Scientific Research Applications
Medical Applications
1. Vasodilator in Medicine:
Propyl nitrite is primarily recognized for its use as a vasodilator. It has been employed in the treatment of angina pectoris due to its ability to relax smooth muscle and dilate blood vessels, thus enhancing blood flow .
2. Neurotoxicity Research:
Recent studies have indicated potential neurotoxic effects associated with alkyl nitrites, including this compound. Research has shown that chronic exposure may impair learning and memory functions in animal models . This highlights the need for caution in its recreational use.
3. Case Studies on Abuse:
A notable case involved a patient who experienced severe complications from intravenous administration of poppers (which often contain this compound). The patient developed methaemoglobinemia, necessitating urgent medical intervention . This underscores the risks associated with misuse.
Industrial Applications
1. Fuel Additive:
this compound serves as an ignition improver in rocket fuels, enhancing combustion efficiency . Its properties make it suitable for use in high-performance fuel formulations.
2. Chemical Intermediate:
In organic synthesis, this compound is utilized as an intermediate in the production of various chemical compounds. Its reactivity allows it to participate in diverse chemical reactions, contributing to the synthesis of more complex molecules .
Recreational Use and Risks
1. Psychoactive Effects:
this compound is frequently used recreationally for its psychoactive effects, often inhaled to enhance sexual experiences. However, this practice carries significant health risks, including potential visual impairment and other neurological effects .
2. Health Hazards:
Chronic use has been linked to serious health issues such as methemoglobinemia and respiratory distress. Users may experience symptoms ranging from dizziness to severe oxygen deprivation due to impaired blood oxygen transport capabilities .
Data Table: Summary of Applications
Application | Description | Risks/Concerns |
---|---|---|
Medical Vasodilator | Used to treat angina pectoris by improving blood flow | Potential neurotoxicity; requires medical supervision |
Fuel Additive | Enhances combustion efficiency in rocket fuels | Toxicity concerns; handling precautions needed |
Chemical Intermediate | Serves in organic synthesis for producing complex compounds | Requires careful handling due to reactivity |
Recreational Use | Inhaled for psychoactive effects; enhances sexual experiences | Risk of methemoglobinemia; possible visual impairment |
Mechanism of Action
Propyl nitrite exerts its effects primarily through the release of nitric oxide, a potent vasodilator. The nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells, particularly in blood vessels, causing vasodilation and a subsequent drop in blood pressure. The molecular targets include the smooth muscle cells of blood vessels and the pathways involved in nitric oxide signaling.
Comparison with Similar Compounds
Iso-Propyl Nitrite (CAS 541-42-4)
- Structural Differences : Iso-propyl nitrite is a structural isomer of propyl nitrite, with the nitrite group attached to a branched carbon chain (secondary carbon). This branching reduces intermolecular van der Waals forces, likely lowering its boiling point compared to the straight-chain isomer, though exact data are unavailable .
- Chemical Properties: Shares the same molecular formula (C₃H₇NO₂) and weight (89.09 g/mol) as this compound but exhibits distinct reactivity due to steric effects from branching .
Amyl Nitrite (CAS 110-46-3)
- Structural Differences: Amyl nitrite has a longer pentyl chain (C₅H₁₁NO₂), increasing its molecular weight (117.15 g/mol) and boiling point (~373 K) compared to this compound .
- Applications: Historically used medically to treat angina, amyl nitrite is now primarily recreational. Its longer alkyl chain slows metabolism, prolonging effects compared to this compound .
- Hazards : Like this compound, it is incompatible with oxidizing agents (e.g., chlorates) and strong acids, posing explosion risks . Both compounds induce methemoglobinemia at high doses .
Propyl Nitrate (CAS 627-13-4)
- Functional Group: A nitrate ester (C₃H₇NO₃) with a molecular weight of 105.09 g/mol, differing from this compound by an additional oxygen atom .
- Stability and Uses: Nitrates are more thermally stable than nitrites, making propyl nitrate useful in fuels and explosives.
- Toxicity: Nitrates are metabolized to nitrites in vivo, indirectly contributing to nitrosamine formation—a process linked to carcinogenicity .
Data Table: Key Properties of this compound and Analogs
Research Findings and Health Implications
- Nitrosamine Formation: Nitrites (including this compound) react with amines in vivo to form nitrosamines, which are potent carcinogens .
- Methemoglobinemia: Excessive exposure to alkyl nitrites oxidizes hemoglobin, impairing oxygen transport and causing cyanosis .
- Regulatory Status: The U.S. EPA and IRIS prioritize studies on nitrate/nitrite toxicity, highlighting concerns about chronic exposure and carcinogenicity .
Biological Activity
Propyl nitrite, a member of the alkyl nitrite family, is primarily recognized for its use as a recreational drug known as "poppers." This compound has garnered attention not only for its psychoactive effects but also for its biological activities, particularly in relation to vascular physiology and potential toxicological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and associated health risks.
This compound is an alkyl nitrite with the chemical formula C3H7NO2. It acts as a vasodilator by releasing nitric oxide (NO), which relaxes smooth muscle in blood vessels. The mechanism involves the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), a secondary messenger that mediates vasodilation .
Table 1: Comparison of Alkyl Nitrites
Compound | Structure | Primary Use | Mechanism of Action |
---|---|---|---|
This compound | C3H7NO2 | Recreational drug | Vasodilation via NO release |
Isothis compound | C3H7NO2 | Recreational drug | Similar to this compound |
Amyl Nitrite | C5H11NO2 | Recreational drug | Vasodilation via NO release |
Therapeutic Applications
Research has indicated that nitrites can be beneficial in treating certain medical conditions. For instance, sodium nitrite has been studied for its potential role in managing ischemic heart diseases by improving blood flow and reducing myocardial oxygen demand . Additionally, this compound may offer therapeutic benefits in specific clinical scenarios, such as acute angina attacks.
Case Studies and Health Risks
Despite its potential benefits, this compound is associated with significant health risks, particularly when used recreationally. A notable case study involved a patient who experienced severe methaemoglobinaemia after injecting poppers intravenously. The individual presented with dyspnoea and cyanosis, requiring emergency treatment . Methaemoglobinaemia occurs when nitrites oxidize iron in hemoglobin, impairing oxygen transport.
Another study highlighted the ocular toxicity linked to habitual use of poppers. Patients reported visual disturbances attributed to foveal maculopathy following the inhalation of isothis compound. Optical coherence tomography (OCT) revealed disruption of foveal cone outer segments, indicating potential long-term damage to vision .
Table 2: Summary of Health Risks Associated with this compound
Health Risk | Description |
---|---|
Methaemoglobinaemia | Condition where hemoglobin is oxidized, reducing oxygen-carrying capacity |
Visual Disturbances | Retinal damage leading to foveal maculopathy and central vision loss |
Cardiovascular Effects | Potential for vasodilation leading to hypotension and reflex tachycardia |
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing propyl nitrite, and how can purity be verified?
- Methodological Answer : this compound synthesis typically follows protocols involving the reaction of sodium nitrite with propanol under acidic conditions. A detailed procedure involves using a three-necked flask with mechanical stirring, controlled reagent addition, and temperature monitoring (e.g., 5.5 moles of sodium nitrite in aqueous solution with propanol and sulfuric acid) . Purity verification requires gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm chemical identity. Independent analytical validation of test material purity, as recommended by the EPA, is critical to avoid contamination .
Q. How can nitrite concentrations be accurately measured in samples containing this compound?
- Methodological Answer : The Griess reaction is a standard colorimetric method for nitrite detection, involving diazotization with sulfanilamide and coupling with N-(1-naphthyl)ethylenediamine . For complex matrices (e.g., seawater), cadmium-copper reduction converts nitrate to nitrite, enabling sequential analysis . Sensitivity varies: Griess assays detect ~0.1–60 μM nitrite, while reduction-based methods achieve precision with a standard deviation of 0.12 μg-at./L at 20 μg-at./L .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to prevent inhalation of volatile vapors. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory. Storage should be in airtight, light-resistant containers at controlled temperatures. Protocols should align with EPA guidelines for chemical administration, including spill management and waste disposal .
Advanced Research Questions
Q. How should researchers address conflicting toxicity data in this compound studies?
- Methodological Answer : Discrepancies may arise from variability in exposure characterization, sample size, or statistical methods. Evaluate studies for:
- Exposure verification : Ensure test material purity (e.g., isomer distribution) and analytical validation .
- Study design : Check for adequate controls, dose-response consistency, and cytotoxicity assessments to avoid confounding .
- Statistical rigor : Prioritize studies reporting confidence intervals over binary "significant/not significant" classifications . Meta-analyses can reconcile differences by standardizing effect sizes and adjusting for covariates (e.g., species, exposure duration).
Q. What methodologies are effective for analyzing oxygen isotopic composition in this compound degradation products?
- Methodological Answer : The denitrifier method, using Pseudomonas aureofaciens, reduces nitrite to N₂O for isotopic analysis. Key steps include:
- Calibration : Use nitrite salts with known δ¹⁸O values .
- Equilibration : Account for oxygen exchange between nitrite and water, which follows a predictable fractionation factor (α = 1.021 ± 0.003 at 25°C) .
- Storage : Preserve samples at -20°C in amber vials to prevent isotopic alteration.
Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?
- Methodological Answer : Variables to optimize include:
- Temperature : Maintain 0–5°C during acid addition to prevent side reactions .
- Stoichiometry : Use a 1:1 molar ratio of propanol to sodium nitrite.
- Catalysts : Test alternatives to sulfuric acid (e.g., HCl) to reduce esterification by-products.
Monitor purity via real-time GC-MS and adjust mixing rates to enhance yield .
Q. Key Considerations for Researchers
- Study Design : Ensure sample sizes are statistically powered and include controls for cytotoxicity .
- Data Transparency : Report raw data, standardized signals, and avoid "cherry-picking" results (e.g., include Western blot densitometry values) .
- Literature Gaps : Prioritize studies post-2015 and use EPA-recommended databases (e.g., Health and Environmental Research Online) to identify underreported data .
Properties
IUPAC Name |
propyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-3-6-4-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOQVXHBVNKNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Record name | PROPIONITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7576 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075282 | |
Record name | Nitrous acid, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propionitrite appears as a colorless liquid with a sweet, ethereal odor. Highly toxic by inhalation and ingestion. A dangerous fire risk. Used as a solvent and as a dielectric fluid. | |
Record name | PROPIONITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7576 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
543-67-9 | |
Record name | PROPIONITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7576 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propyl nitrite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Propyl nitrite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrous acid, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl nitrite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL NITRITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML3G2M13HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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